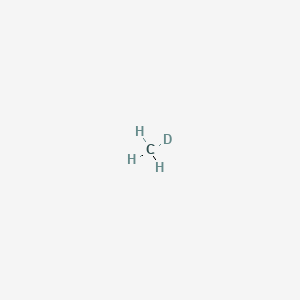

Deuteriomethane

描述

Deuteriomethane, also known as methyl-d, is a deuterated form of methane with the chemical formula CH₃D. It is a simple molecule where one of the hydrogen atoms in methane (CH₄) is replaced by deuterium, an isotope of hydrogen. This substitution results in a molecule with slightly different physical and chemical properties compared to regular methane. This compound is often used in scientific research due to its unique isotopic properties.

准备方法

Synthetic Routes and Reaction Conditions: Deuteriomethane can be synthesized through several methods:

Direct Deuteration: Methane can be directly deuterated using deuterium gas (D₂) in the presence of a catalyst. This process typically requires high temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms.

Hydrogen-Deuterium Exchange: Another method involves the exchange of hydrogen atoms in methane with deuterium atoms using a deuterium source, such as deuterium oxide (D₂O) or deuterated acids. This reaction can be catalyzed by metals or metal oxides.

Industrial Production Methods: Industrial production of this compound often involves the use of deuterium gas in high-temperature reactors. The process is similar to the production of other deuterated compounds, where deuterium gas is reacted with hydrocarbons under controlled conditions to achieve the desired level of deuteration.

化学反应分析

Oxidation Reactions

Deuteriomethane undergoes oxidation under various conditions, forming deuterated products. A pivotal study demonstrated its reaction with O₂⁺ at 300 K, producing CH₃O₂⁺ (identified as methylene hydroperoxide ion, H₂COOH⁺) and a hydrogen/deuterium atom . This reaction shows significant isotope effects:

-

CH₃D reacts slower than CH₄ but faster than CD₄ due to altered bond vibrational energies .

-

Product distributions reveal equal probabilities of H/D loss from mixed isotopes (e.g., CH₂D₂) .

In plasma environments, electron impact dissociation of CH₃D generates CH₃· radicals, which react with O₂ to form deuterated oxygenates like methanol (CH₃OD) and formaldehyde (CDO) .

Table 1: Reaction Rates of Deuterated Methanes with O₂⁺

| Compound | Reaction Rate Coefficient (cm³/s) | Major Product |

|---|---|---|

| CH₄ | 1.2 × 10⁻⁹ | CH₃O₂⁺ |

| CH₃D | 9.8 × 10⁻¹⁰ | CH₂DO₂⁺ |

| CD₄ | 7.5 × 10⁻¹⁰ | CD₃O₂⁺ |

Substitution Reactions

This compound participates in halogenation reactions under UV light or catalytic conditions:

-

Chlorination : CH₃D reacts with Cl₂ to form CH₂DCl, retaining deuterium due to the kinetic isotope effect (DKIE) .

-

H/D Exchange : Catalytic systems (e.g., Pt/Ru) facilitate selective deuterium incorporation or exchange at specific sites .

Combustion Dynamics

Combustion of CH₃D yields deuterated water (D₂O) and CO₂, with reaction rates modulated by DKIE:

-

The C–D bond’s higher stability reduces combustion velocity compared to CH₄ .

-

Activation energy for CH₃D combustion is ~1.2–1.5 kcal/mol higher than for CH₄ .

Table 2: Kinetic Parameters for Methane Isotope Combustion

| Compound | Activation Energy (kcal/mol) | Rate Constant (k, s⁻¹) |

|---|---|---|

| CH₄ | 45.0 | 1.0 × 10⁷ |

| CH₃D | 46.2 | 6.5 × 10⁶ |

| CD₄ | 47.5 | 4.8 × 10⁶ |

Kinetic Isotope Effects (KIE)

Deuterium substitution slows reaction kinetics due to:

-

Lower Zero-Point Energy : C–D bonds require more energy to cleave than C–H .

-

Primary KIE : Observed in oxidative metabolism, where CH₃D shows a KIE (k_H/k_D) of 2.5–3.0 for CYP450-mediated reactions .

Reaction with Oxygen Radicals

Studies using dielectric barrier discharges (DBD) show CH₃D’s reaction pathways diverge from CH₄ in oxygen-rich plasmas:

科学研究应用

Chemistry

Deuteriomethane is extensively used as a tracer in chemical kinetics studies. Its ability to substitute hydrogen with deuterium allows researchers to investigate reaction mechanisms through the kinetic isotope effect (KIE) . This effect helps in understanding reaction pathways and rates by providing insights into bond-breaking and bond-forming processes during chemical reactions .

- Kinetic Isotope Effect : The substitution of hydrogen with deuterium alters the vibrational frequencies of bonds, leading to different reaction rates. This property is crucial for studying complex reaction mechanisms.

Biology

In biological research, this compound serves as a valuable tool for tracing metabolic pathways. It is particularly useful in studies involving the incorporation of deuterium into biological molecules, allowing scientists to monitor metabolic processes and understand cellular functions .

- Metabolic Tracing : Deuterated compounds are used in metabolic studies to track the flow of metabolites through various biochemical pathways, including glycolysis and the TCA cycle.

Medicine

This compound has found applications in medical imaging techniques such as Magnetic Resonance Imaging (MRI) and spectroscopy. Its unique properties enhance signal clarity and resolution, making it an effective contrast agent .

- Deuterium Metabolic Imaging (DMI) : This technique utilizes deuterated substrates to visualize metabolic processes in vivo, particularly in cancer research. DMI has shown promise in monitoring tumor metabolism and treatment responses .

Drug Discovery

The incorporation of deuterium into pharmaceutical compounds can significantly alter their pharmacokinetic profiles, leading to improved efficacy and safety. This strategy, known as deuteration , has been explored extensively in drug development.

Deuterated Drug Development

This compound's role in drug discovery has been highlighted through the development of deuterated analogs of existing drugs. For instance, deutetrabenazine , which received FDA approval in 2017, exemplifies how deuteration can enhance drug properties by slowing metabolism and extending half-life .

- FDA Approved Drugs : The first de novo deuterated drug, deucravacitinib , was approved in 2022, marking a significant milestone in the application of this compound in medicinal chemistry.

Cancer Research

Recent studies have utilized this compound-labeled glucose to investigate the Warburg effect , a phenomenon where cancer cells preferentially utilize glycolysis over oxidative phosphorylation for energy production . This approach allows researchers to gain insights into tumor metabolism and identify potential therapeutic targets.

- Study Highlights :

- DMI was used to assess tumor cell death and chemotherapy responses.

- Animal models demonstrated that deuterated glucose effectively traced metabolic fluxes within tumors.

Pharmacokinetics

Research on the pharmacokinetic properties of this compound derivatives has shown that substituting hydrogen with deuterium can lead to reduced metabolic rates, thereby prolonging drug action . For example, studies on enzalutamide (a prostate cancer treatment) indicated that its deuterated form exhibited favorable pharmacokinetic properties while maintaining similar therapeutic effects .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Chemistry | Tracer for kinetic studies | Insights into reaction mechanisms |

| Biology | Metabolic tracing | Monitoring cellular processes |

| Medicine | MRI contrast agent | Enhanced imaging resolution |

| Drug Discovery | Development of deuterated drugs | Improved pharmacokinetics and safety profiles |

| Cancer Research | Investigating tumor metabolism | Understanding metabolic pathways |

作用机制

The mechanism by which deuteriomethane exerts its effects is primarily through the kinetic isotope effect. The presence of deuterium, which is heavier than hydrogen, alters the vibrational frequencies of chemical bonds, leading to changes in reaction rates and pathways. This effect is particularly useful in studying reaction mechanisms and the behavior of molecules under different conditions.

相似化合物的比较

Deuteriomethane can be compared with other deuterated compounds such as:

Deuterium Oxide (D₂O):

Deuterated Benzene (C₆D₆): Used in NMR spectroscopy as a solvent.

Deuterated Methanol (CD₃OD): Used in spectroscopy and as a solvent in chemical reactions.

Uniqueness: this compound is unique due to its simple structure and the presence of a single deuterium atom, making it an ideal model compound for studying the kinetic isotope effect and reaction mechanisms. Its applications in various fields highlight its versatility and importance in scientific research.

生物活性

Deuteriomethane, a deuterated form of methane, has garnered attention in various fields of research, particularly in pharmacology and biochemistry. This article explores its biological activity, focusing on its effects on cellular metabolism, therapeutic potential, and implications for drug discovery.

Overview of this compound

This compound (CD₄) is a stable isotope of methane where hydrogen atoms are replaced with deuterium. This substitution results in significant differences in chemical behavior, particularly in biological systems. The incorporation of deuterium can lead to alterations in metabolic pathways and pharmacokinetics due to the kinetic isotope effect , which affects the rates of chemical reactions involving the compound.

1. Metabolic Impact

The replacement of hydrogen with deuterium alters the metabolic rate of compounds. Studies indicate that deuterated compounds often exhibit slower metabolism compared to their non-deuterated counterparts. For instance, research has shown that deuteration can significantly reduce the intrinsic clearance rates of drugs, leading to increased systemic exposure and potentially lower dosing requirements .

| Compound | Metabolic Pathway | Effect of Deuteration |

|---|---|---|

| Enzalutamide (ENT) | N-demethylation | Increased exposure; reduced metabolite load |

| Tetrabenazine | Vesicular monoamine transporter | Improved pharmacokinetic profile |

2. Therapeutic Potential

Recent studies have highlighted the therapeutic applications of this compound and related compounds:

- Neuroprotection : Deuterium-depleted water (DDW), closely related to this compound, has demonstrated neuroprotective effects in animal models exposed to hypoxia by enhancing antioxidant defenses .

- Cancer Treatment : DDW has shown promise in inhibiting tumor growth in various models, suggesting that deuterium modulation may be effective against cancer .

- Metabolic Disorders : Research indicates that DDW can alleviate obesity-related metabolic damage and regulate parameters associated with diabetes and metabolic syndrome .

Case Study 1: Neuroprotective Effects of DDW

A study conducted on rats revealed that DDW consumption significantly increased the activity of antioxidant enzymes under hypoxic conditions. This suggests potential applications in treating neurodegenerative diseases where oxidative stress is a factor.

Case Study 2: Cancer Inhibition

In xenotransplanted mice studies, DDW was shown to inhibit tumor growth effectively. The mechanism appears to involve alterations in cellular metabolism and apoptosis pathways influenced by deuterium concentration .

Research Findings

Recent advancements have underscored the importance of understanding the biological activity of this compound:

- Pharmacokinetics : The incorporation of deuterium leads to improved pharmacokinetic profiles for various drugs. For example, the FDA-approved drug deutetrabenazine exhibited better absorption and reduced side effects compared to its non-deuterated version .

- Isotope Effects : The kinetic isotope effect plays a crucial role in drug metabolism, influencing both efficacy and safety profiles. Studies have shown that deuterated drugs can achieve therapeutic levels with lower doses due to their altered metabolic pathways .

属性

IUPAC Name |

deuteriomethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4/h1H4/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWKTOKETHGBQD-MICDWDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274514 | |

| Record name | METHANE-D1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

17.049 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676-49-3 | |

| Record name | METHANE-D1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 676-49-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural differences between methane and deuteriomethane, and how do they affect their physicochemical properties?

A1: this compound (CD4) is an isotopologue of methane (CH4) where the hydrogen atoms are replaced by deuterium, a heavier isotope of hydrogen. [, ] This substitution leads to a higher molecular weight for this compound compared to methane. While their chemical structures are similar, the mass difference influences their physical properties. For instance, [this compound exhibits an inverse isotope effect in water, demonstrating lower solubility compared to methane across a temperature range of 285 to 325 K. This difference is reflected in the higher Henry's law constant for this compound.] []

Q2: How does this compound behave in solution, particularly in water?

A2: this compound, similar to methane, exhibits limited solubility in water. [] Experimental studies have revealed that this compound's solubility in water is even lower than that of methane, indicating an inverse isotope effect. [] This difference in solubility can be attributed to the stronger hydrogen bonding network in water, which is less disrupted by the smaller methane molecule.

Q3: How can the vibrational modes of this compound in a cluster be studied and analyzed?

A3: Researchers utilize techniques like two-color time-of-flight mass spectroscopy combined with computational modeling to study the intermolecular vibrations of this compound within a cluster. [] One approach involves intermolecular normal-coordinate analysis (NCA), treating van der Waals modes as harmonic oscillators. Another method employs three-dimensional hindered rigid-rotor analysis (3D-HRRA) to examine intermolecular torsional motion. By comparing calculated and experimental spectra, researchers can characterize the cluster's structure and dynamics. []

Q4: Can you elaborate on the application of this compound in catalytic exchange reactions?

A4: this compound plays a crucial role in studying catalytic exchange reactions, particularly with metals like platinum and ruthenium. [] By using this compound as a reactant and monitoring the formation of various deuterated methane species (CH3D, CH2D2, CHD3), researchers can unravel the mechanism of the exchange reaction on different metal surfaces. For instance, studies have shown that platinum-rich catalysts primarily follow a stepwise exchange mechanism, whereas ruthenium-rich alloys favor multiple exchange processes. []

Q5: What makes deuterated compounds, like this compound, useful in analytical techniques like mass spectrometry?

A5: Deuterated compounds, including this compound, serve as valuable tools in mass spectrometry, particularly in chemical ionization techniques. [, ] For example, this compound (CD4) can be employed as a reagent gas in both positive ion and negative ion chemical ionization mass spectrometry. [] The use of deuterated reagents allows researchers to differentiate between fragment ions originating from the analyte and those arising from the reagent gas, providing clearer insights into fragmentation pathways and structural elucidation. [, ]

Q6: Beyond its use in studying chemical reactions, does this compound find applications in other scientific domains?

A6: While primarily known for its use in chemical and analytical research, this compound also contributes to the field of spectroscopy. The study of its fundamental and overtone CH stretching vibrations, in comparison to halogenated methanes and deuteriomethanes, provides valuable information about anharmonicity constants and vibrational couplings in these molecules. [] This understanding is essential for interpreting complex spectra and comprehending the vibrational dynamics of molecules.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。